2,2-difluoro-N-(2-hydroxyethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

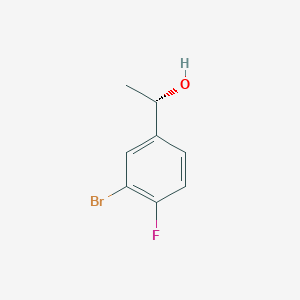

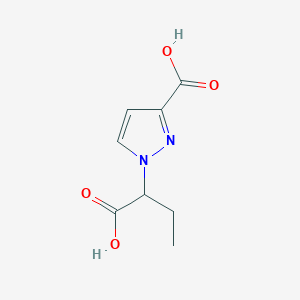

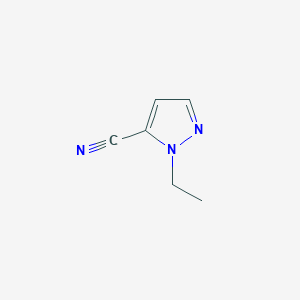

2,2-difluoro-N-(2-hydroxyethyl)propanamide, also known as DFP, is an organic compound that belongs to the family of amides. It has a molecular weight of 153.13 .

Molecular Structure Analysis

The molecular formula of 2,2-difluoro-N-(2-hydroxyethyl)propanamide is C5H9F2NO2 . The InChI Code is 1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10) . The compound contains a total of 18 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

The boiling point of 2,2-difluoro-N-(2-hydroxyethyl)propanamide is approximately 85°C at 0.2mm .Aplicaciones Científicas De Investigación

Photoreactivity and Analytical Chemistry

Flutamide, chemically related to 2,2-difluoro-N-(2-hydroxyethyl)propanamide, has shown interesting photoreactivity properties. In a study, different photoreactions of flutamide were observed in acetonitrile and 2-propanol solvents, demonstrating the drug's behavior under UV light exposure and its interaction with various solvents. This understanding is pivotal for evaluating drug stability and developing analytical methods for drug quantification (Watanabe, Fukuyoshi, & Oda, 2015).

Metabolic Studies and Drug Development

Research on a related compound, S-1 (a selective androgen receptor modulator), highlighted the importance of understanding the pharmacokinetics and metabolism of compounds similar to 2,2-difluoro-N-(2-hydroxyethyl)propanamide. Identifying metabolic profiles and pharmacokinetic characteristics can guide the design of new therapeutic agents, emphasizing the role of such compounds in preclinical drug development (Wu et al., 2006).

Synthesis of Fluorinated Compounds

The synthesis of 2,2-difluoro-3-hydroxyacids represents a key area of research, showing the relevance of compounds like 2,2-difluoro-N-(2-hydroxyethyl)propanamide in organic chemistry. These compounds are synthesized through a selective haloform reaction, demonstrating a methodological approach that is short, yields good results, and occurs under mild conditions (Jiménez, Bosch, & Guerrero, 2005).

Fluorinated Building Blocks for Medicinal Chemistry

The development of biocatalytic methods for the synthesis of CHF2-containing trisubstituted cyclopropanes illustrates the significance of fluorinated compounds in medicinal chemistry. This methodology offers a powerful strategy for synthesizing high-value fluorinated building blocks, showcasing the versatility and potential applications of compounds related to 2,2-difluoro-N-(2-hydroxyethyl)propanamide in drug discovery and development (Carminati et al., 2020).

Propiedades

IUPAC Name |

2,2-difluoro-N-(2-hydroxyethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRLXCZSOWEORV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-difluoro-N-(2-hydroxyethyl)propanamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)

![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)

![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)